molecular formula C10H17NO2 B15295872 (2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid CAS No. 783352-65-8

(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B15295872
CAS No.: 783352-65-8
M. Wt: 183.25 g/mol
InChI Key: UAWZDWSFCINKFK-CIUDSAMLSA-N
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Description

(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H15NO2. It is a white crystalline solid with a structure that includes an indole backbone, where hydrogen atoms are replaced by oxygen atoms to form a carboxylic acid group. This compound is chiral, possessing two chiral centers, resulting in four possible stereoisomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid can be synthesized through the reaction of indole derivatives with aldehydes or ketones. One common method involves the diastereoselective α-alkylation of oxazolidinone, which provides a convenient route to enantiopure α-tetrasubstituted derivatives of this stereoisomer .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced as an intermediate in the synthesis of pharmaceuticals, such as perindopril .

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For instance, in the synthesis of perindopril, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

  • L-octahydroindole-2-carboxylic acid
  • S-octahydroindole-2-carboxylic acid
  • (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Uniqueness

(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereoisomer is particularly valuable in the synthesis of enantiopure pharmaceuticals, where the precise configuration of the molecule is crucial for its biological activity .

Properties

CAS No.

783352-65-8

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(2S,3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h7-9H,2-6H2,1H3,(H,12,13)/t7-,8-,9-/m0/s1

InChI Key

UAWZDWSFCINKFK-CIUDSAMLSA-N

Isomeric SMILES

CN1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Canonical SMILES

CN1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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